
2-(2-(4-((2-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-((2-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride is a chemical compound known for its applications in the pharmaceutical industry. It is a derivative of cetirizine, a second-generation antihistamine used to treat allergic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((2-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride involves multiple steps. The starting materials typically include 2-chlorobenzyl chloride and piperazine. The reaction proceeds through nucleophilic substitution, where piperazine reacts with 2-chlorobenzyl chloride to form an intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include acetonitrile and methanol. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-((2-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2-(4-((2-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and other conditions.
Industry: Used in the development of new pharmaceutical formulations.
Wirkmechanismus
The compound exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine, a compound involved in allergic reactions. This binding prevents the typical symptoms of allergies, such as itching, swelling, and redness. The molecular targets include histamine receptors, and the pathways involved are related to the immune response .
Eigenschaften
CAS-Nummer |
83881-42-9 |
|---|---|
Molekularformel |
C21H28Cl3N3O2 |
Molekulargewicht |
460.8 g/mol |
IUPAC-Name |
2-[2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide;dihydrochloride |
InChI |
InChI=1S/C21H26ClN3O2.2ClH/c22-19-9-5-4-8-18(19)21(17-6-2-1-3-7-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26;;/h1-9,21H,10-16H2,(H2,23,26);2*1H |
InChI-Schlüssel |
BVEGZCCXLGIBTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=CC=C3Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


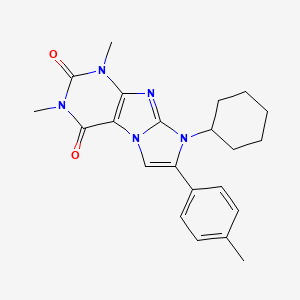

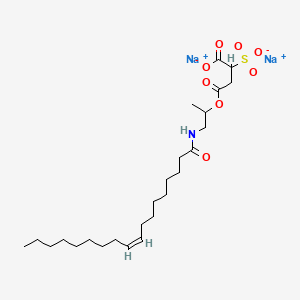


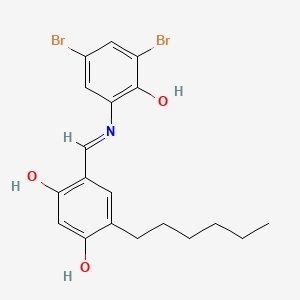
![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene](/img/structure/B12754854.png)

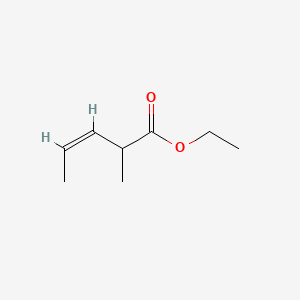
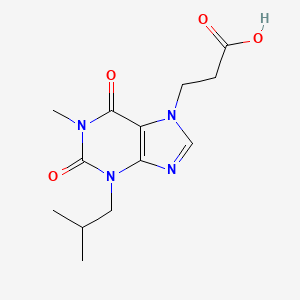
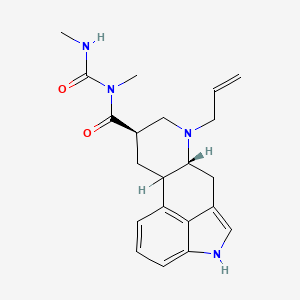
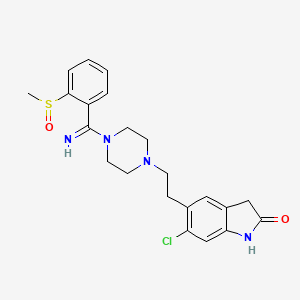

![(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B12754904.png)
